molecular formula C13H8N2O2 B580839 3-(4-Nitrophenyl)benzonitrile CAS No. 1352318-54-7

3-(4-Nitrophenyl)benzonitrile

Cat. No.: B580839
CAS No.: 1352318-54-7
M. Wt: 224.219
InChI Key: PLVVAOSJIWCLTE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)benzonitrile is an organic compound with the molecular formula C13H8N2O2 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a benzonitrile moiety

Safety and Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Nitrophenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. The interaction between this compound and nitrilases is crucial for understanding the enzyme’s specificity and catalytic mechanism. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it may affect the expression of genes involved in metabolic pathways and stress responses. The compound’s impact on cellular metabolism includes alterations in the levels of metabolites and changes in metabolic flux. These effects are essential for understanding how this compound influences cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and catalytic activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound may interact with DNA and RNA, affecting transcription and translation processes. Understanding these molecular interactions is crucial for elucidating the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other chemical transformations, leading to the formation of degradation products. These products may have different biochemical properties and effects on cells. Long-term exposure to this compound can result in cumulative changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including oxidative stress and apoptosis. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to benzoic acid through the action of nitrilases. This metabolic transformation is essential for the compound’s detoxification and elimination from the body. The interaction of this compound with enzymes and cofactors in these pathways can influence metabolic flux and the levels of metabolites. Understanding these metabolic pathways is important for predicting the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. Understanding the transport and distribution of this compound is crucial for predicting its cellular and systemic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or interactions with targeting signals. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)benzonitrile typically involves the nitration of benzonitrile derivatives. One common method is the reaction of 4-nitrobenzoyl chloride with benzonitrile in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitrating agents such as nitric acid and sulfuric acid. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    4-Nitrobenzonitrile: Similar structure but lacks the additional phenyl ring.

    3-Nitrobenzonitrile: Similar structure with the nitro group in a different position.

    4-Aminobenzonitrile: Reduction product of 4-nitrobenzonitrile.

Uniqueness: Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

3-(4-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVVAOSJIWCLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718396
Record name 4'-Nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-54-7
Record name 4′-Nitro[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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